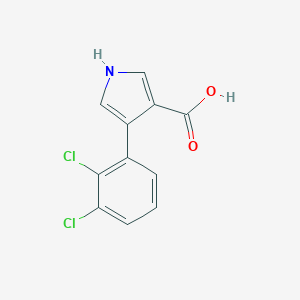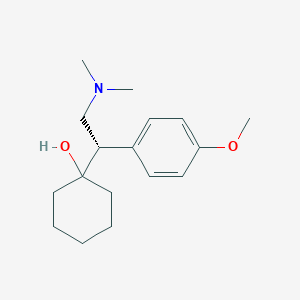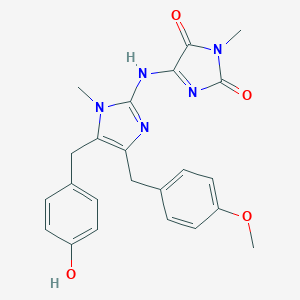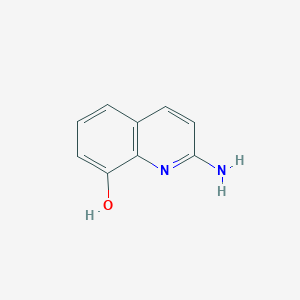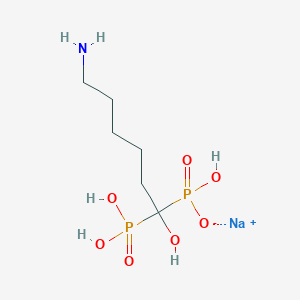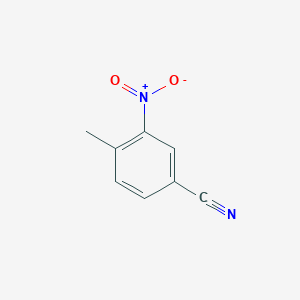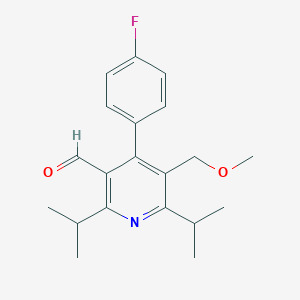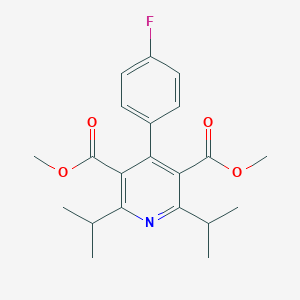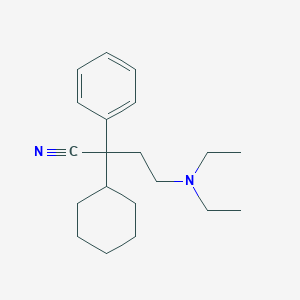
alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-(diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile, commonly known as Phencyclidine (PCP), is a synthetic dissociative drug that was first synthesized in 1926. PCP has been used as an anesthetic and has been abused as a recreational drug due to its hallucinogenic properties. However, in recent years, PCP has gained attention in scientific research due to its potential therapeutic benefits.
Mecanismo De Acción
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile acts as an NMDA receptor antagonist, which means it blocks the action of glutamate, a neurotransmitter that is involved in learning and memory. By blocking glutamate, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile can disrupt the communication between neurons, leading to the dissociative and hallucinogenic effects that are commonly associated with the drug.
Efectos Bioquímicos Y Fisiológicos
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been shown to have a range of biochemical and physiological effects. In addition to its NMDA receptor antagonism, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been found to affect other neurotransmitter systems, including dopamine, serotonin, and acetylcholine. alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has also been shown to increase heart rate, blood pressure, and body temperature, and can cause respiratory depression and seizures at high doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has several advantages for use in lab experiments. Its dissociative effects can be useful in studying the neural mechanisms underlying perception and consciousness. Additionally, its NMDA receptor antagonism makes it a useful tool for studying the role of glutamate in various neurological and psychiatric conditions. However, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile also has several limitations, including its potential for abuse and toxicity at high doses.
Direcciones Futuras
There are several potential future directions for research on alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile. One area of interest is the development of new drugs that target the NMDA receptor, based on the insights gained from studying alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile. Additionally, alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile may have potential as a treatment for conditions such as depression and anxiety, although more research is needed to establish its safety and efficacy. Finally, further research is needed to understand the long-term effects of alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile use on the brain and body.
Métodos De Síntesis
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile is synthesized by reacting 1-phenylcyclohexanone with diethylamine and hydrocyanic acid. The resulting product is then purified through crystallization and recrystallization.
Aplicaciones Científicas De Investigación
Alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been studied for its potential therapeutic benefits in treating various medical conditions, including depression, anxiety, and chronic pain. alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile has been found to act as an N-methyl-D-aspartate (NMDA) receptor antagonist, which suggests that it may be effective in treating conditions associated with NMDA receptor dysfunction.
Propiedades
Número CAS |
102314-46-5 |
|---|---|
Nombre del producto |
alpha-(2-(Diethylamino)ethyl)-alpha-phenylcyclohexaneacetonitrile |
Fórmula molecular |
C20H30N2 |
Peso molecular |
298.5 g/mol |
Nombre IUPAC |
2-cyclohexyl-4-(diethylamino)-2-phenylbutanenitrile |
InChI |
InChI=1S/C20H30N2/c1-3-22(4-2)16-15-20(17-21,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5,7-8,11-12,19H,3-4,6,9-10,13-16H2,1-2H3 |
Clave InChI |
VGUTXEYVDQAZOT-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |
SMILES canónico |
CCN(CC)CCC(C#N)(C1CCCCC1)C2=CC=CC=C2 |
Sinónimos |
α-[2-(Diethylamino)ethyl]-α-phenylcyclohexaneacetonitrile |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




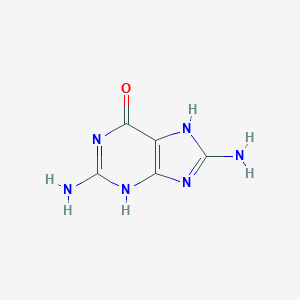
![N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide](/img/structure/B17158.png)

